molecular formula C17H21FN2O5 B15341471 (S)-4-(3-Fluoro-2-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid

(S)-4-(3-Fluoro-2-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid

Cat. No.: B15341471
M. Wt: 352.4 g/mol
InChI Key: FCGUOXXTKAKNJR-AWEZNQCLSA-N
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Description

(S)-4-(3-Fluoro-2-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid is a synthetic organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(3-Fluoro-2-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid typically involves multi-step organic reactions. The process may start with the preparation of the piperazine ring, followed by the introduction of the fluoro and formyl groups on the phenyl ring. The tert-butoxy-carbonyl group is often introduced as a protecting group to prevent unwanted reactions during the synthesis.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(3-Fluoro-2-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: 4-(3-Fluoro-2-carboxyphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid.

    Reduction: 4-(3-Fluoro-2-hydroxymethylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving piperazine derivatives.

    Medicine: Potential use in drug development due to its structural features.

    Industry: Use in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-4-(3-Fluoro-2-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid would depend on its specific biological target. Generally, piperazine derivatives can interact with various enzymes or receptors, modulating their activity. The fluoro and formyl groups may enhance binding affinity or selectivity towards specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Fluoro-2-formylphenyl)piperazine-2-carboxylic acid: Lacks the tert-butoxy-carbonyl group.

    4-(3-Fluoro-2-carboxyphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid: Oxidized form.

    4-(3-Fluoro-2-hydroxymethylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid: Reduced form.

Uniqueness

(S)-4-(3-Fluoro-2-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid is unique due to the presence of both the fluoro and formyl groups on the phenyl ring, along with the tert-butoxy-carbonyl protecting group. These features may confer specific chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H21FN2O5

Molecular Weight

352.4 g/mol

IUPAC Name

(2S)-4-(3-fluoro-2-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid

InChI

InChI=1S/C17H21FN2O5/c1-17(2,3)25-16(24)20-8-7-19(9-14(20)15(22)23)13-6-4-5-12(18)11(13)10-21/h4-6,10,14H,7-9H2,1-3H3,(H,22,23)/t14-/m0/s1

InChI Key

FCGUOXXTKAKNJR-AWEZNQCLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=C(C(=CC=C2)F)C=O

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C(=CC=C2)F)C=O

Origin of Product

United States

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